

solubility and stability of 3-Iodo-6-methoxy-1H-indazole

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Compound of Interest

Compound Name: 3-Iodo-6-methoxy-1H-indazole

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An In-Depth Technical Guide to the Solubility and Stability of **3-Iodo-6-methoxy-1H-indazole**

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive framework for understanding and evaluating the solubility and stability of **3-Iodo-6-methoxy-1H-indazole** (CAS No. 936138-17-9), a heterocyclic compound of significant interest in medicinal chemistry and pharmaceutical research.^[1] Given the limited publicly available experimental data for this specific molecule, this document synthesizes information from analogous structures and established principles of physical organic chemistry to predict its behavior. It further outlines detailed, field-proven experimental protocols for the systematic determination of its solubility and stability profiles, crucial for advancing preclinical and formulation development. The methodologies are designed to generate robust, reliable data compliant with industry standards.

Introduction: The Significance of 3-Iodo-6-methoxy-1H-indazole

3-Iodo-6-methoxy-1H-indazole belongs to the indazole class of nitrogen-containing heterocyclic compounds. Indazoles are recognized as "privileged structures" in medicinal chemistry due to their prevalence in a wide array of biologically active molecules and FDA-approved drugs.^{[2][3]} The specific substituents on this molecule—a halogen atom (iodine) at

the 3-position and an electron-donating methoxy group at the 6-position—are expected to critically influence its physicochemical properties.

A thorough characterization of solubility and stability is a non-negotiable cornerstone of the drug development process. These parameters directly impact a compound's bioavailability, formulation strategy, storage conditions, and ultimately, its therapeutic efficacy and safety. This guide serves as a foundational resource for researchers embarking on the characterization of this promising molecule.

Table 1: Physicochemical Properties of **3-Iodo-6-methoxy-1H-indazole**

Property	Value	Source
CAS Number	936138-17-9	[1][4][5]
Molecular Formula	C ₈ H ₇ IN ₂ O	[1][4][5]
Molecular Weight	274.06 g/mol	[4]
Physical Form	Solid	Inferred from related compounds[6]
Purity	Typically ≥95%	[1][5]
Storage	2-8 °C	[1]

Solubility Profile: Predictions and Experimental Determination

Solubility dictates the rate and extent to which a compound can dissolve in a solvent to form a homogenous solution. For drug candidates, aqueous solubility is a key determinant of oral bioavailability.

Predicted Solubility Characteristics

The molecular structure of **3-Iodo-6-methoxy-1H-indazole** provides clues to its likely solubility behavior.

- **Aqueous Solubility:** The presence of the N-H group in the indazole ring allows for hydrogen bonding, which may contribute to some degree of aqueous solubility.^[7] However, the molecule is dominated by nonpolar features: the bicyclic aromatic core and, most significantly, the large, lipophilic iodine atom. This suggests that the overall aqueous solubility is likely to be low. By analogy, other substituted aromatic compounds are generally slightly soluble to insoluble in water.^[7]
- **Organic Solvent Solubility:** Due to its significant nonpolar character, **3-iodo-6-methoxy-1H-indazole** is anticipated to exhibit much greater solubility in common organic solvents such as dimethyl sulfoxide (DMSO), N,N-dimethylformamide (DMF), methanol, ethanol, and acetone.^[7]

Experimental Protocol for Solubility Determination (Shake-Flask Method)

The gold-standard method for determining thermodynamic equilibrium solubility is the shake-flask technique. Its successful execution relies on ensuring that a true equilibrium is reached between the undissolved solid and the saturated solution.

Methodology:

- **Preparation:** Add an excess amount of solid **3-iodo-6-methoxy-1H-indazole** to a series of vials, each containing a known volume of the desired solvent (e.g., Water, PBS pH 7.4, DMSO, Ethanol). The visible presence of excess solid is critical to guarantee saturation.
- **Equilibration:** Securely cap the vials and place them in an orbital shaker or rotator set to a constant temperature (typically 25 °C and/or 37 °C for physiological relevance). Agitate the samples for a sufficient duration to reach equilibrium, which is typically 24 to 72 hours. A preliminary kinetic assessment (sampling at multiple time points) is recommended to confirm the optimal equilibration time.
- **Sample Processing:** After equilibration, cease agitation and allow the vials to stand, permitting the excess solid to settle.
- **Separation:** Carefully withdraw an aliquot of the supernatant. It is imperative to avoid aspirating any solid particles. Centrifuge the aliquot at high speed (e.g., >10,000 rpm) to

pellet any remaining suspended microparticles.

- Quantification: Accurately dilute the clarified supernatant with a suitable solvent and analyze the concentration of **3-Iodo-6-methoxy-1H-indazole** using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or Liquid Chromatography-Mass Spectrometry (LC-MS).

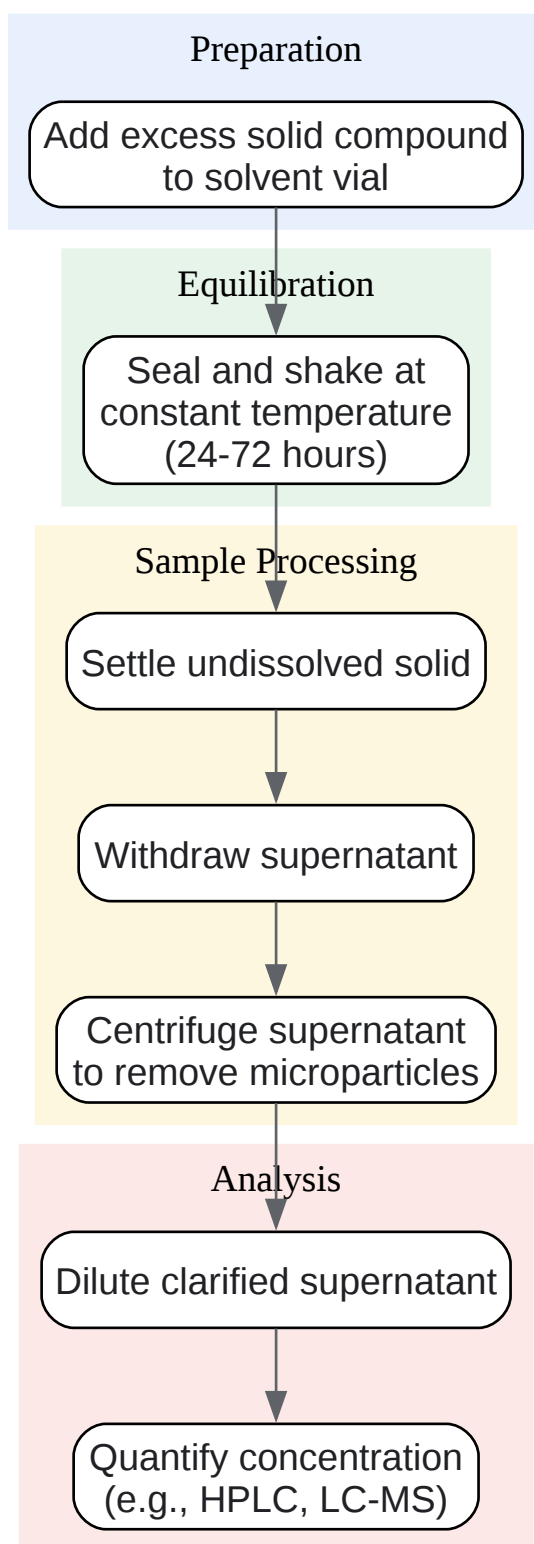
Data Presentation: Solubility Summary

All experimentally determined solubility values should be recorded systematically.

Table 2: Experimental Solubility of **3-Iodo-6-methoxy-1H-indazole**

Solvent	Temperature (°C)	Solubility (µg/mL)	Solubility (mM)
Purified Water	25	Data to be determined	Data to be determined
PBS (pH 7.4)	25	Data to be determined	Data to be determined
0.1 N HCl	25	Data to be determined	Data to be determined
DMSO	25	Data to be determined	Data to be determined
Ethanol	25	Data to be determined	Data to be determined
Methanol	25	Data to be determined	Data to be determined
Acetonitrile	25	Data to be determined	Data to be determined

Visualization: Solubility Determination Workflow



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Caption: Workflow for Equilibrium Solubility Determination.

Stability Profile: Degradation Pathways and Stress Testing

Chemical stability determines a compound's shelf-life and susceptibility to degradation under various environmental conditions. Identifying potential liabilities early is crucial for guiding formulation and packaging decisions.

Predicted Stability Characteristics

The structure of **3-Iodo-6-methoxy-1H-indazole** contains several functional groups that could be susceptible to degradation:

- **Photostability:** The carbon-iodine bond is known to be labile and can undergo homolytic cleavage upon exposure to UV or visible light, leading to de-iodination via a radical mechanism.^[7] Aromatic systems themselves can also be sensitive to photodegradation.^[8]
- **Oxidative Stability:** The electron-rich indazole ring system may be susceptible to oxidation. Studies on similar heterocyclic moieties, like imidazoles, show they are liable to base-mediated autoxidation and can be degraded by oxidizing agents like hydrogen peroxide.^[8]
- **Hydrolytic Stability:** The compound is not expected to have major hydrolytic liabilities under neutral conditions, as it lacks readily hydrolyzable groups like esters or amides. However, stability should be confirmed across a range of pH values, as extreme pH can sometimes catalyze ring-opening or other reactions in heterocyclic systems.

Experimental Protocol for Forced Degradation (Stress Testing)

Forced degradation studies are designed to accelerate the degradation process to rapidly identify likely degradation products and pathways. The goal is to achieve 5-20% degradation, enough to detect and characterize degradants without destroying the molecule entirely.^[7]

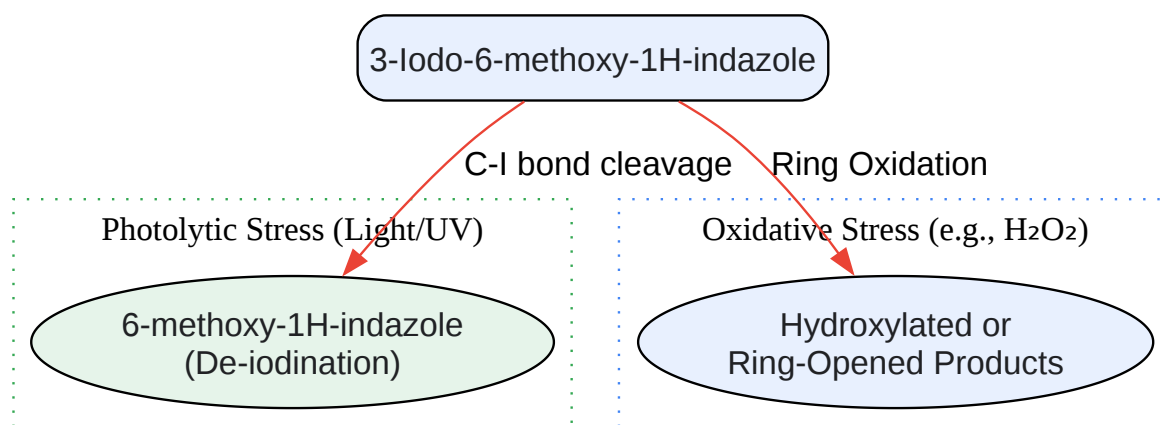
Methodology: A stock solution of **3-Iodo-6-methoxy-1H-indazole** (e.g., in acetonitrile or methanol) is diluted into various stress condition media. A control sample (unstressed) is analyzed at the initial time point.

- **Acidic Hydrolysis:** Dilute with 0.1 N HCl. Store at an elevated temperature (e.g., 60-80 °C).

- Basic Hydrolysis: Dilute with 0.1 N NaOH. Store at room or elevated temperature.
- Oxidative Degradation: Dilute with a solution of 3% hydrogen peroxide (H₂O₂). Store at room temperature, protected from light.
- Thermal Stress (Solid State): Store the solid compound in an oven at an elevated temperature (e.g., 80 °C).
- Photostability (Solution & Solid State): Expose the solid compound and a solution (e.g., in methanol/water) to a light source compliant with ICH Q1B guidelines (e.g., xenon lamp or cool white/UV fluorescent lamps). Include a dark control sample wrapped in aluminum foil.

Analysis: At specified time points (e.g., 1, 3, 7, 14 days), withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method (typically a gradient method capable of separating the parent compound from all degradants). Peak purity analysis using a photodiode array (PDA) detector and identification of degradants by LC-MS are essential.

Visualization: Potential Degradation Pathway



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Caption: Plausible Degradation Pathways for **3-Iodo-6-methoxy-1H-indazole**.

Conclusion and Forward Outlook

While specific experimental data for **3-Iodo-6-methoxy-1H-indazole** remains limited in public literature, a robust scientific framework allows for strong predictions of its behavior. It is anticipated to be a compound with low aqueous solubility and better solubility in organic solvents. Its primary stability liability is likely photolytic degradation due to the carbon-iodine bond, with potential susceptibility to oxidation.

The experimental protocols detailed in this guide provide a clear and validated pathway for researchers to systematically and accurately characterize the solubility and stability of this molecule. The generation of such data is a critical step in de-risking its development and unlocking its full potential as a therapeutic candidate or research tool.

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